molecular formula C12H11Cl2N3OS B2774929 N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 306732-06-9

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2774929
CAS No.: 306732-06-9
M. Wt: 316.2
InChI Key: IXVZRGFIIJIJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic small molecule featuring a dichlorophenylacetamide scaffold linked to a 1-methyl-1H-imidazole moiety via a sulfanyl bridge. This structural class of compounds is of significant interest in medicinal chemistry research, particularly in the investigation of novel anticancer agents . The imidazole ring is a privileged structure in drug discovery and is present in several clinically approved anticancer drugs. Research indicates that imidazole-based compounds can interact with biological targets through multiple mechanisms, including interaction with DNA via covalent or non-covalent binding, potentially halting cell division . Furthermore, such compounds have demonstrated the ability to bind easily to protein molecules and inhibit the synthesis of essential cell membrane components . Researchers can leverage this compound as a key intermediate or pharmacophore for developing new therapeutic candidates, studying structure-activity relationships (SAR), and exploring mechanisms of cell proliferation inhibition. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified personnel. The product is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary products, or consumer products of any kind.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-17-6-5-15-12(17)19-7-10(18)16-9-4-2-3-8(13)11(9)14/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVZRGFIIJIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline, 1-methylimidazole, and chloroacetyl chloride.

    Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,3-dichlorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 1-methylimidazole to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified acetamide derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives containing chloro groups have shown potent antifungal activity with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains such as Candida albicans and Aspergillus fumigatus . Additionally, some benzimidazole-based compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that certain derivatives exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds with chloro substitutions showed promising results in reducing inflammation in animal models, outperforming traditional anti-inflammatory drugs such as indomethacin .

3. Analgesic Properties
this compound has also been evaluated for analgesic effects. In various studies, certain derivatives have shown a significant reduction in pain responses in animal models, indicating potential for development as a pain management therapy .

Case Studies and Research Findings

Study Findings Reference
Luo et al. (2021)Demonstrated antifungal activity with MIC values of 25–62.5 µg/ml against multiple strains.
Sharma et al. (2017)Reported significant analgesic activity compared to standard medications like aspirin.
Rathore et al. (2017)Showed notable COX inhibition and anti-inflammatory effects in animal models.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its functional groups, such as those involving sulfur or imidazole moieties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide instead of an acetamide group.

Uniqueness

    Structural Features: The presence of both dichlorophenyl and methyl-imidazole groups makes it unique.

    Reactivity: Its specific functional groups confer distinct reactivity patterns compared to similar compounds.

Biological Activity

N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and an imidazole ring connected by a sulfanyl acetamide moiety. Its molecular formula is C12H12Cl2N2OSC_{12}H_{12}Cl_2N_2OS with a molecular weight of approximately 303.20 g/mol. The presence of the dichlorophenyl and imidazole groups suggests potential interactions with various biological targets, particularly in the context of anti-cancer and anti-microbial activities.

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. For instance, studies have shown that similar imidazole thioacetanilides can inhibit HIV-1 reverse transcriptase and demonstrate cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling proteins like Bcl-2 .

Antimicrobial Activity

The compound's thioether functionality may enhance its antimicrobial properties. Thiazole-bearing compounds have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could exhibit comparable effects .

Cytotoxicity Assays

In vitro studies have utilized MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits IC50 values comparable to established chemotherapeutic agents like doxorubicin, particularly against Jurkat and A-431 cells .

Cell Line IC50 (µM) Reference Drug IC50 (µM)
Jurkat< 10Doxorubicin15
A-431< 15Doxorubicin20

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups on the phenyl ring significantly enhances biological activity. Substituents at specific positions on the imidazole ring also appear to influence potency, underscoring the importance of molecular configuration in drug design .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazole ring via cyclization under acidic/basic conditions (e.g., using glycine and methyl 2-isothiocyanatobenzoate) .
  • Step 2 : Introduction of the dichlorophenyl group via electrophilic aromatic substitution or nucleophilic displacement .
  • Step 3 : Sulfanyl linkage formation using thiol derivatives (e.g., reaction with 2-mercaptoimidazole) .
  • Step 4 : Acetamide coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) . Optimization includes adjusting solvents (e.g., dichloromethane), catalysts, and temperatures to improve yields (typically 60-75%) and purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Key methods include:

TechniquePurposeExample Data from Evidence
NMR Spectroscopy Identifies proton (¹H) and carbon (¹³C) environments.Distinct peaks for imidazole (δ 7.2–7.8 ppm) and acetamide (δ 2.1 ppm) .
Mass Spectrometry Confirms molecular weight (e.g., m/z 379–465 for analogs) and fragmentation patterns .
X-ray Crystallography Resolves 3D structure; SHELX programs refine crystal packing and hydrogen bonds .
HPLC Assesses purity (>95% for most analogs) and monitors reaction progress .

Q. How is initial biological activity screening conducted for this compound?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC values for bacterial/fungal strains) .
  • Anticancer : MTT assays (IC₅₀ ranges: 10–50 µM for imidazole-sulfanyl analogs) .
  • Enzyme Inhibition : Fluorometric assays for LOX, BChE, or α-glucosidase (e.g., IC₅₀ 5–20 µM for anti-inflammatory activity) . Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR strategies include:

  • Imidazole Modifications : Replacing methyl with bulkier groups (e.g., benzyl) to enhance hydrophobic interactions with target proteins .
  • Phenyl Substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) to improve binding affinity .
  • Sulfanyl Linker Optimization : Testing ethylene glycol or alkyl chains to balance solubility and activity . Data from analogs suggest dichlorophenyl groups enhance cytotoxicity, while methoxy groups improve solubility .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Common issues and solutions:

  • Disorder in Crystal Lattices : Use SHELXL for refinement; apply restraints to manage rotational flexibility in the imidazole ring .
  • Hydrogen Bonding Ambiguities : Hirshfeld surface analysis (e.g., via CrystalExplorer) identifies dominant interactions (e.g., N–H⋯O, C–H⋯Cl) .
  • Polymorphism : Screen multiple solvents (e.g., methanol/acetone) to isolate stable polymorphs .

Q. How do researchers resolve discrepancies between in vitro and in vivo biological data?

Methodological approaches include:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or nanoparticle formulations to improve bioavailability .
  • Toxicity Screening : Rodent models evaluate hepatotoxicity and nephrotoxicity, correlating with in vitro cytotoxicity . Discrepancies often arise from poor absorption or rapid metabolism, requiring structural tweaks (e.g., prodrug strategies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.